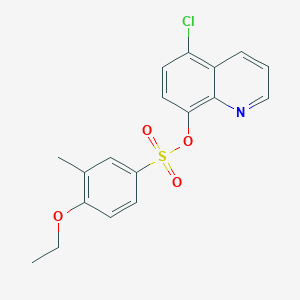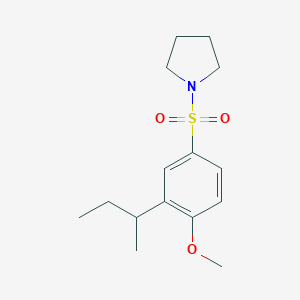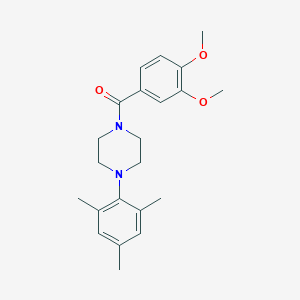
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide, also known as BZPS, is a sulfonamide derivative that has gained attention in the scientific community due to its potential therapeutic applications. BZPS is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 357.85 g/mol. In
Mechanism of Action
The exact mechanism of action of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide is not yet fully understood. However, it is believed to inhibit the growth and proliferation of microorganisms by interfering with their cell wall synthesis. N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has been shown to bind to the active site of the enzyme D-alanine:D-alanine ligase, which is involved in the synthesis of bacterial cell walls.
Biochemical and Physiological Effects
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has been found to be non-toxic to human cells at concentrations up to 100 µM. It has also been shown to have low cytotoxicity against cancer cells. N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Advantages and Limitations for Lab Experiments
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has several advantages for lab experiments. It is easily synthesized, has good solubility in organic solvents, and has low cytotoxicity against human cells. However, N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has limitations such as its low water solubility, which makes it difficult to use in aqueous-based experiments.
Future Directions
There are several future directions for the study of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide. One area of research could be the development of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide derivatives with improved water solubility. Another potential direction could be the investigation of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide as a potential anti-cancer agent. Additionally, the mechanism of action of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide could be further explored to better understand its antimicrobial and anti-inflammatory activities.
Conclusion
In conclusion, N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide could lead to the development of novel antimicrobial, anti-inflammatory, and anti-cancer agents.
Synthesis Methods
The synthesis of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide involves the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide. The yield of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide synthesis is reported to be around 80%.
Scientific Research Applications
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial activity against various strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has also been found to have antifungal activity against Candida albicans and Aspergillus niger.
properties
Product Name |
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C17H20ClNO3S |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C17H20ClNO3S/c1-3-9-22-16-10-13(2)15(18)11-17(16)23(20,21)19-12-14-7-5-4-6-8-14/h4-8,10-11,19H,3,9,12H2,1-2H3 |
InChI Key |
FAURQROSCIVBGA-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)








